molecular formula C16H28O8 B2959791 Kankanoside E CAS No. 906080-70-4

Kankanoside E

Cat. No. B2959791
CAS RN: 906080-70-4
M. Wt: 348.392
InChI Key: FOXBWGQSBSJEOT-FHMJDAQXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kankanoside E is a chemical compound with the molecular formula C16H28O8 . It is an acyclic monoterpene glycoside and is isolated from the herb of Rhodiola rosea L .


Synthesis Analysis

A short synthetic approach was developed for the synthesis of a common trisaccharide core found in kankanose, kankanoside F, H1, H2, and I isolated from the medicinally active plant Cistanche tubulosa . All glycosylations were carried out under nonmetallic reaction conditions . Yields were very good in all intermediate steps .


Molecular Structure Analysis

The Kankanoside E molecule contains a total of 52 bonds. There are 24 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 2 ethers (aliphatic) .


Physical And Chemical Properties Analysis

Kankanoside E has a molecular weight of 348.38872 g/mol . It is a solid compound . The IUPAC name for Kankanoside E is (2E,6R)-2,6-dimethyl-8- { [ (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy}oct-2-enoic acid .

Scientific Research Applications

Chemical Structure and Isolation

Kankanoside E, along with other glycosides like kankanosides A-D, is isolated from the methanolic extract of dried stems of Cistanche tubulosa, a plant belonging to the Orobanchaceae family. The determination of its chemical structure was based on chemical and physicochemical evidence, highlighting the significance of natural sources in the discovery of novel compounds (Xie et al., 2006).

Medicinal and Biological Activity

Further research on the stems of Cistanche tubulosa led to the discovery of additional acylated phenylethanoid oligoglycosides, like kankanosides J1, J2, K1, and K2. These compounds, including kankanoside E, were studied for their biological activities, such as the inhibition of D-galactosamine-induced cytotoxicity in mouse hepatocytes (Pan et al., 2010).

Synthetic Studies

The significance of kankanoside E and related compounds in medicinal research is also evident from synthetic studies. For instance, a short synthetic approach for the trisaccharide core common to kankanoside E and other related compounds was developed, highlighting the importance of synthetic chemistry in exploring the potential of natural products (Guchhait & Misra, 2013).

Vasorelaxant Properties

Investigations into the methanolic extract of Cistanche tubulosa, which includes kankanoside E, revealed compounds with vasorelaxant activity. This study underscores the potential therapeutic applications of these compounds in cardiovascular diseases (Yoshikawa et al., 2006).

properties

IUPAC Name

(E,6R)-2,6-dimethyl-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O8/c1-9(4-3-5-10(2)15(21)22)6-7-23-16-14(20)13(19)12(18)11(8-17)24-16/h5,9,11-14,16-20H,3-4,6-8H2,1-2H3,(H,21,22)/b10-5+/t9-,11-,12-,13+,14-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXBWGQSBSJEOT-FHMJDAQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)CCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kankanoside E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.